molecular formula C10H15N3O2 B571187 Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime CAS No. 120192-38-3

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime

Cat. No.: B571187
CAS No.: 120192-38-3
M. Wt: 209.249
InChI Key: XDTBHKXDYCMVOL-UHFFFAOYSA-N
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Description

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime: is a chemical compound with the molecular formula C10H15N3O2 It is an oxime derivative of propan-2-one, featuring a pyrimidine ring substituted with ethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime typically involves the reaction of propan-2-one with hydroxylamine to form the oxime, followed by the introduction of the pyrimidine ring through a series of substitution reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The pyrimidine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitrile and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pyrimidine ring can interact with nucleic acids and proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-one O-(6-methoxy-2-methylpyrimidin-4-yl) oxime
  • Propan-2-one O-(6-ethoxy-4-methylpyrimidin-2-yl) oxime
  • Propan-2-one O-(6-ethoxy-2-ethylpyrimidin-4-yl) oxime

Uniqueness

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The ethoxy and methyl groups provide distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBHKXDYCMVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)C)ON=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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